molecular formula C9H13Cl2N B1430087 [2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 102236-57-7

[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No. B1430087
M. Wt: 206.11 g/mol
InChI Key: SAFSBLKRABQRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 102236-57-7 . It has a molecular weight of 206.11 . The IUPAC name for this compound is 2-(4-chlorophenyl)-N-methylethanamine hydrochloride .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 181-182 degrees Celsius . The density of this compound is 1.112 g/mL at 25 °C .

Scientific Research Applications

The research applications of 2-(4-Chlorophenyl)ethylamine hydrochloride span various fields, including medicinal chemistry, organic synthesis, and material science. Below are detailed insights based on scientific studies:

Anticancer Research

A study synthesized novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-Chlorophenyl)ethylamine moiety. These compounds were evaluated for anticancer activity against NCI-60 Human Tumor Cell Lines, showing significant activity against various cancer types, including leukemia, non-small cell lung cancer, renal cancer, and breast cancer (P. Kattimani et al., 2013).

Asymmetric Synthesis

Another research focused on asymmetric synthesis, demonstrating the utility of a similar compound in the Strecker reaction as a chiral auxiliary for synthesizing clopidogrel hydrogen sulfate, a significant antiplatelet drug (S. Sashikanth et al., 2013).

Chemical Safety and Process Control

Research into controlling genotoxins during the preparation of amine hydrochloride salts from ethanol and methanol solutions has shown the importance of temperature control in minimizing impurities like ethyl chloride and methyl chloride, demonstrating the compound's role in ensuring the safety and efficacy of pharmaceutical processes (Qiang Yang et al., 2009).

Antimicrobial Agents

A study on the synthesis and characterization of new quinazolines, including derivatives of 2-(4-Chlorophenyl)ethylamine, explored their potential as antimicrobial agents. These compounds exhibited notable antibacterial and antifungal activities, presenting a promising avenue for developing new antimicrobial therapies (N. Desai et al., 2007).

Material Science

In material science, the compound's derivatives have been investigated for their application properties on textiles, demonstrating how chemical modifications can influence dyeing performance and fabric fastness properties, highlighting its versatility beyond pharmaceuticals (Isaac Oluwatobi Abolude et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFSBLKRABQRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride

CAS RN

102236-57-7
Record name [2-(4-chlorophenyl)ethyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Reactant of Route 6
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.